molecular formula C7H10O4 B1419793 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester CAS No. 773140-46-8

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester

Cat. No.: B1419793
CAS No.: 773140-46-8
M. Wt: 158.15 g/mol
InChI Key: PPOKAXVLCMKPAZ-UHFFFAOYSA-N
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Description

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester is a γ-lactone derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, incorporating both an ester and a lactone functional group, makes it a valuable scaffold for the synthesis of more complex molecules. This compound is closely related to paraconic acids, a class of naturally occurring γ-lactones known for their diverse biological activities, which include antimicrobial, antitumoral, and plant growth inhibitory properties . Researchers utilize this ester in the chemoenzymatic synthesis of enantiopure lactonic acids and esters, which are critical for assigning absolute configurations and studying biologically active natural products . Furthermore, the 5-oxotetrahydrofuran (γ-lactone) core is a key structural motif found in various natural products, such as the botryodiplodins, and is also a flavor component in aged alcoholic beverages . As a high-value building block, it enables investigations into new chemical entities and the development of compounds with potential therapeutic applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl 3-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)6-5(8)3-4-11-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOKAXVLCMKPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This method involves the oxidation of 3-hydroxy tetrahydrofuran (3-OH-THF) to produce the target compound. The process is characterized by the use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a radical mediator, with trichloroisocyanuric acid (TCCA) as the oxidant. The process avoids toxic transition metal wastes and toxic by-products, emphasizing environmental friendliness.

Key Steps:

Reaction Conditions:

  • Temperature: $$10^\circ C$$ to $$25^\circ C$$
  • Oxidant: TCCA (1.0–2.0 mol equivalents)
  • Catalyst: TEMPO (0.01–0.02 mol equivalents)
  • Solvent: Dichloromethane or ethyl acetate
  • No need for buffering agents like NaHCO$$_3$$ during oxidation, simplifying the process.

Data Table:

Parameter Condition Reagents Yield Notes
Oxidant 1.0–2.0 mol equiv TCCA - Excess ensures completion
Catalyst 0.01–0.02 mol equiv TEMPO - Added slowly for control
Temperature $$10^\circ C$$ to $$25^\circ C$$ - - Mild conditions
Solvent Dichloromethane / Ethyl acetate - - For safety and control
Neutralization NaHCO$$_3$$ - - Post-reaction

Research Findings:

  • The process yields high purity 3-oxo-tetrahydrofuran derivatives without transition metal waste.
  • The oxidation proceeds efficiently under mild conditions, with the reaction being scalable and environmentally benign.

Two-Step Cyclization from 4-Hydroxybutyric Acid Methyl Ester

Method Overview:

This route involves a substitution reaction followed by intramolecular cyclization to form the tetrahydrofuran ring with a keto group at the 3-position.

Key Steps:

  • Substitution reaction of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of catalysts such as Zn(OTf)$$2$$, ZnCl$$2$$, or Pd(OTf)$$_2$$.
  • Cyclization under acidic conditions (p-toluenesulfonic acid, PTSA) at elevated temperatures (160–180°C).

Reaction Conditions:

  • Catalyst: Zn(OTf)$$_2$$ or similar
  • Solvent: Toluene
  • Temperature: $$160^\circ C$$ to $$180^\circ C$$
  • Reaction time: ~18 hours

Data Table:

Step Reagents Catalyst Temperature Yield Notes
Substitution Ethyl diazoacetate Zn(OTf)$$_2$$ Room temp - Mild, no inert gas needed
Cyclization PTSA - 160–180°C About 56% (mixture) Purification via chromatography

Research Findings:

  • This method provides a straightforward synthesis with mild reaction conditions.
  • The process avoids toxic reagents and requires no inert atmosphere, making it suitable for scale-up.

Alternative Synthesis via Nucleophilic Substitution and Intramolecular Cyclization

Method Overview:

This method involves the preparation of a key intermediate through nucleophilic substitution, followed by cyclization under acidic conditions to form the desired keto-ester.

Key Steps:

Data Table:

Step Reagents Conditions Yield Notes
Intermediate synthesis Diethyl ethylmalonate, carbonyldiimidazole Room temp, inert atmosphere - Mild conditions
Cyclization Potassium tert-butoxide THF, room temp 45% No inert gas needed
Purification Distillation, chromatography - - High purity product

Research Findings:

  • This route offers a high-yield, mild, and scalable process.
  • Suitable for producing derivatives with minimal by-products.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Oxidation of 3-hydroxy tetrahydrofuran Mild, environmentally friendly, no transition metals High purity, scalable Requires careful control of oxidant addition
Substitution and cyclization from 4-hydroxybutyric acid methyl ester Mild conditions, no inert atmosphere Good yields, straightforward Moderate yield of mixture, purification needed
Nucleophilic substitution with diethyl malonate Mild, high yield, scalable Minimal by-products Multi-step process

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydrofuran-2-carboxylic acid ethyl ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Tetrahydrofuran-2-carboxylic acid ethyl ester.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Intermediate in Drug Synthesis:
3-Oxo-THF serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it has been utilized in the development of anti-inflammatory and antibacterial agents.

Case Study: Synthesis of Antibacterial Agents
A notable example includes its application in synthesizing novel antibacterial agents that target resistant strains of bacteria. Researchers have reported that derivatives of 3-Oxo-THF exhibit enhanced activity against Gram-positive bacteria, showcasing its potential as a scaffold for drug development .

Pharmacological Studies:
Studies indicate that compounds derived from 3-Oxo-THF possess promising pharmacological properties, including anti-cancer and anti-viral activities. This has led to ongoing investigations into its derivatives as potential therapeutic agents .

Organic Synthesis Applications

Versatile Building Block:
3-Oxo-THF is recognized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures.

Synthesis Methodologies:
The compound can be synthesized through several methodologies, including oxidation reactions involving 3-hydroxy tetrahydrofuran using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and TCCA (trichloroisocyanuric acid) under mild conditions . These processes are notable for their efficiency and environmental friendliness compared to traditional methods.

Chemical Properties and Safety

Chemical Structure:
The chemical structure of 3-Oxo-THF allows it to participate in various reactions such as nucleophilic additions and cycloadditions. Its functional groups make it reactive under specific conditions, which is advantageous for synthetic applications.

Safety Considerations:
While handling 3-Oxo-THF, safety measures must be observed due to its irritant properties. It can cause skin irritation and serious eye damage upon contact, necessitating appropriate safety protocols during laboratory work .

Comparative Analysis of Synthesis Methods

Synthesis MethodKey FeaturesYieldEnvironmental Impact
TEMPO-TCCA ProtocolMild conditions, good yieldsHighLow
Traditional MethodsHarsh conditions, lower yieldsModerateHigher
Continuous Flow SynthesisEfficient and scalableVery HighMinimal

Mechanism of Action

The mechanism of action of 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Rings and Functional Groups

A. 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic Acid Methyl Ester ()
  • Structure : Tetrahydrothiophene (sulfur-containing ring) with a ketone at position 4, trifluoromethyl group at position 2, and methyl ester at position 3.
  • Key Differences: The sulfur atom increases lipophilicity and reduces hydrogen-bonding capacity compared to the oxygen in tetrahydrofuran.
  • Applications : Likely used in fluorinated drug intermediates due to its stability and metabolic resistance .
B. (S)-3-Oxo-cyclopentanecarboxylic Acid Methyl Ester ()
  • Structure : Cyclopentane ring with a ketone at position 3 and methyl ester at position 1.
  • Key Differences :
    • The absence of a heteroatom in the ring reduces polarity compared to tetrahydrofuran derivatives.
    • The methyl ester (vs. ethyl) decreases lipophilicity, affecting bioavailability.
  • Applications : Pharmaceutical intermediate for chiral synthesis due to its stereochemical purity .
C. Ethyl 3-oxocyclobutanecarboxylate ()
  • Structure : Cyclobutane ring with a ketone at position 3 and ethyl ester.
  • Key Differences :
    • Smaller ring size introduces significant ring strain, increasing reactivity in ring-opening reactions.
    • Reduced steric hindrance compared to tetrahydrofuran derivatives.
  • Applications: Potential use in strained intermediates for polymer or small-molecule synthesis .

Functional Group Variations: Ester and Ketone Positioning

A. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate ()
  • Structure : Partially unsaturated six-membered dihydropyridine ring with a ketone at position 2 and ethyl ester at position 3.
  • Key Differences: Conjugation in the dihydropyridine ring enhances aromaticity and electronic delocalization, altering UV absorption properties. The ethyl ester at position 3 may stabilize enol tautomers, influencing acidity (pKa ~5–6) .
B. Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate ()
  • Structure : Aromatic trifluoromethylphenyl group attached to an oxoacetate ethyl ester.
  • Key Differences: The electron-deficient trifluoromethyl group directs electrophilic substitution reactions to specific positions on the aromatic ring. Enhanced lipophilicity (logP ~2.8) compared to non-fluorinated analogues.
  • Applications : Intermediate in agrochemicals or fluorinated pharmaceuticals .
Table 1: Key Properties of Target Compound and Analogues
Compound Molecular Formula Molecular Weight Boiling Point (°C) logP (Predicted) Key Applications
3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester C₇H₁₀O₄ 158.15 ~250–270 (est.) 0.5–1.2 Pharmaceutical intermediates
4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester C₇H₇F₃O₃S 228.19 N/A 1.8–2.5 Fluorinated drug synthesis
(S)-3-Oxo-cyclopentanecarboxylic acid methyl ester C₇H₁₀O₃ 142.15 ~200–220 (est.) 0.3–0.8 Chiral synthesis
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ 142.15 ~180–200 (est.) 0.9–1.4 Strained intermediates
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate C₈H₉NO₃ 167.16 369.66 0.7–1.3 UV-active materials

Biological Activity

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, also known by its chemical identifier CAS No. 773140-46-8, is a compound that has garnered attention in various biochemical and pharmacological studies. Its unique structure, featuring a tetrahydrofuran ring and a carboxylic acid moiety, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Functional Groups : Ester, carbonyl, and tetrahydrofuran ring

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with enzymes and cellular pathways. Key findings include:

  • Enzyme Interaction : The compound has shown the ability to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This interaction is crucial for its role in metabolic pathways.
  • Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may modulate neurotransmitter activity in neuronal cells.
  • Toxicity and Dosage Effects : Studies suggest that the biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit beneficial effects, while higher doses could lead to cytotoxicity and disruption of normal cellular functions.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound may bind to specific receptors or proteins, altering their conformation and function.
  • Gene Regulation : It can interact with transcription factors or other regulatory proteins, thereby influencing the expression of target genes.
  • Metabolic Pathway Involvement : The compound participates in various metabolic pathways, affecting the synthesis and degradation of biomolecules.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity in metabolic pathways
Cellular SignalingInfluences neuronal activity and metabolism
ToxicityDose-dependent effects observed; potential cytotoxicity at high doses

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Neurotransmitter Modulation : In vitro studies demonstrated that this compound could enhance neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology.
  • Antiviral Activity : Preliminary findings indicate that the compound may possess antiviral properties by inhibiting viral replication mechanisms in specific models of infection.
  • Metabolic Profiling : Metabolic studies have shown that the compound undergoes hydrolysis to form active metabolites, which may contribute to its biological effects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, and how do reaction parameters influence yield?

The ester can be synthesized via cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) or enzymatic esterification. Key parameters include pH (e.g., optimal enzymatic activity at pH 6.2), temperature (e.g., 5°C for minimizing hydrolysis), and solvent polarity. Ethyl ester formation often involves transesterification of methyl precursors or direct carboxylate activation with ethanol . Yield optimization requires careful control of stoichiometry and catalyst loading, as excess acid can promote side reactions like decarboxylation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • NMR : ¹H and ¹³C NMR identify substituents on the tetrahydrofuran ring and ester carbonyl (δ ~170 ppm). DEPT-135 confirms CH₂/CH₃ groups.
  • IR : Strong C=O stretches (~1740 cm⁻¹) for ester and ketone groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 173.1). Validation involves comparison with computed spectra (DFT) or crystallographic data (if available). For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the ketone group at C3 is susceptible to nucleophilic attack, while the ester carbonyl (C2) participates in cycloadditions. Transition-state modeling (e.g., IRC calculations) optimizes reaction pathways for derivatives, such as Claisen condensations or Michael additions . Solvent effects (PCM models) and steric hindrance from the tetrahydrofuran ring are critical in predicting regioselectivity .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in catalytic cyclization?

  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration during cyclization.
  • In Situ Monitoring : ReactIR or HPLC-MS identifies intermediates (e.g., enol ethers) that deviate from proposed pathways.
  • Crystallography : SHELXL refines crystal structures to confirm stereochemistry, distinguishing between diastereomers . Contradictions in NMR vs. X-ray data may arise from dynamic effects (e.g., ring puckering), resolved via variable-temperature NMR .

Q. How does the steric environment of the tetrahydrofuran ring influence enzymatic recognition in prodrug applications?

Molecular docking (AutoDock Vina) reveals that the ring’s puckered conformation affects binding to hydrolases. For instance, the C2 ester’s orientation determines accessibility to catalytic triads in esterases. Modifying substituents at C5 (e.g., hydroxy groups) alters hydrogen-bonding interactions, impacting hydrolysis rates in vivo .

Methodological Challenges

Q. What are the pitfalls in optimizing enantioselective synthesis of this compound, and how are they addressed?

Chiral resolution via HPLC (Chiralpak columns) or enzymatic kinetic resolution (lipases) often yields low enantiomeric excess (ee) due to the compound’s planar ketone. Strategies include:

  • Chiral Auxiliaries : Temporarily introducing a bulky group (e.g., menthol) to bias ring closure.
  • Asymmetric Catalysis : Ru-BINAP complexes promote hydrogenation with >90% ee .
  • Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) coupled with enzymatic hydrolysis .

Q. How can conflicting chromatographic purity results (HPLC vs. GC) be reconciled during quality control?

  • Matrix Effects : GC may decompose thermally labile esters; use low-pressure LC-MS instead.
  • Column Selectivity : Reverse-phase HPLC (C18) separates polar byproducts, while GC-MS detects volatile impurities. Cross-validate with ¹H NMR integration of diagnostic peaks (e.g., ethyl group protons) .

Applications in Drug Development

Q. What role does this ester play as a synthon in antitumor or antimicrobial agents?

It serves as a precursor for α,β-unsaturated ketones via aldol condensation, which are key intermediates in thienopyrimidine antitumor agents (e.g., DHFR inhibitors). The ester’s electron-withdrawing groups enhance reactivity in nucleophilic aromatic substitution, enabling coupling with heterocycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester
Reactant of Route 2
3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester

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